molecular formula C25H24O12 B10762138 Isochlorogenic acid b

Isochlorogenic acid b

Cat. No.: B10762138
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-FCXRPNKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isochlorogenic acid B can be synthesized through the esterification of quinic acid with caffeic acid. The process involves the use of catalysts and specific reaction conditions to achieve high yields and purity. One common method involves the use of macroporous resin and medium-low-pressure preparative chromatography to isolate and purify the compound from plant extracts .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources such as Lonicera japonica. The process includes:

Chemical Reactions Analysis

Types of Reactions: Isochlorogenic acid B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isochlorogenic acid B has a wide range of scientific research applications:

Comparison with Similar Compounds

Isochlorogenic acid B is one of several isomers of dicaffeoylquinic acid. Similar compounds include:

  • Isochlorogenic acid A (3,5-dicaffeoylquinic acid)
  • Isochlorogenic acid C (4,5-dicaffeoylquinic acid)
  • Chlorogenic acid (3-caffeoylquinic acid)

Uniqueness: this compound is unique due to its specific arrangement of caffeoyl groups on the quinic acid molecule, which contributes to its distinct biological activities. Compared to other isomers, it has shown superior antioxidant and anti-inflammatory properties .

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various fields, contributing to advancements in health and industry.

Properties

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+

InChI Key

UFCLZKMFXSILNL-FCXRPNKRSA-N

Isomeric SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Origin of Product

United States

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